molecular formula C10H16ClN3O2 B11065333 1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-

1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-

Cat. No.: B11065333
M. Wt: 245.70 g/mol
InChI Key: SFFBNAIGANHIFO-UHFFFAOYSA-N
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Description

1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE is a complex organic compound that belongs to the class of triazabicyclo compounds. These compounds are known for their unique bicyclic structure, which includes a triazole ring fused with a nonane ring. This specific compound is characterized by the presence of an acetyl group at the 7th position and a chlorine atom at the 5th position of the triazabicyclo structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[331]NON-3-YL)-1-ETHANONE typically involves multiple steps, starting with the formation of the triazabicyclo core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the acetyl and chlorine groups can influence the compound’s binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Uniqueness: 1-(7-ACETYL-5-CHLORO-1,3,7-TRIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE is unique due to the specific positioning of the acetyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

1-(7-acetyl-5-chloro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)ethanone

InChI

InChI=1S/C10H16ClN3O2/c1-8(15)13-4-10(11)3-12(6-13)7-14(5-10)9(2)16/h3-7H2,1-2H3

InChI Key

SFFBNAIGANHIFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)Cl

Origin of Product

United States

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